molecular formula C11H14Cl3NO2 B12955883 (R)-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride

(R)-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride

Cat. No.: B12955883
M. Wt: 298.6 g/mol
InChI Key: WTZLNIDVFBQYAB-HNCPQSOCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, and medicine This compound is known for its unique structure, which includes an ethyl ester group, an amino group, and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride typically involves the esterification of ®-3-amino-3-(3,5-dichlorophenyl)propanoic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by reacting the ester with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of ®-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the esterification reaction, providing a more sustainable and scalable method compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

®-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The dichlorophenyl group can be reduced to form mono-chlorinated or non-chlorinated phenyl derivatives.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups such as hydroxyl, alkyl, or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or alkyl halides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while reduction of the dichlorophenyl group can produce mono-chlorinated or non-chlorinated phenyl derivatives.

Scientific Research Applications

®-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the dichlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of the ethyl ester group enhances its solubility and stability compared to similar compounds with different ester groups or free acids.

Properties

Molecular Formula

C11H14Cl3NO2

Molecular Weight

298.6 g/mol

IUPAC Name

ethyl (3R)-3-amino-3-(3,5-dichlorophenyl)propanoate;hydrochloride

InChI

InChI=1S/C11H13Cl2NO2.ClH/c1-2-16-11(15)6-10(14)7-3-8(12)5-9(13)4-7;/h3-5,10H,2,6,14H2,1H3;1H/t10-;/m1./s1

InChI Key

WTZLNIDVFBQYAB-HNCPQSOCSA-N

Isomeric SMILES

CCOC(=O)C[C@H](C1=CC(=CC(=C1)Cl)Cl)N.Cl

Canonical SMILES

CCOC(=O)CC(C1=CC(=CC(=C1)Cl)Cl)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.